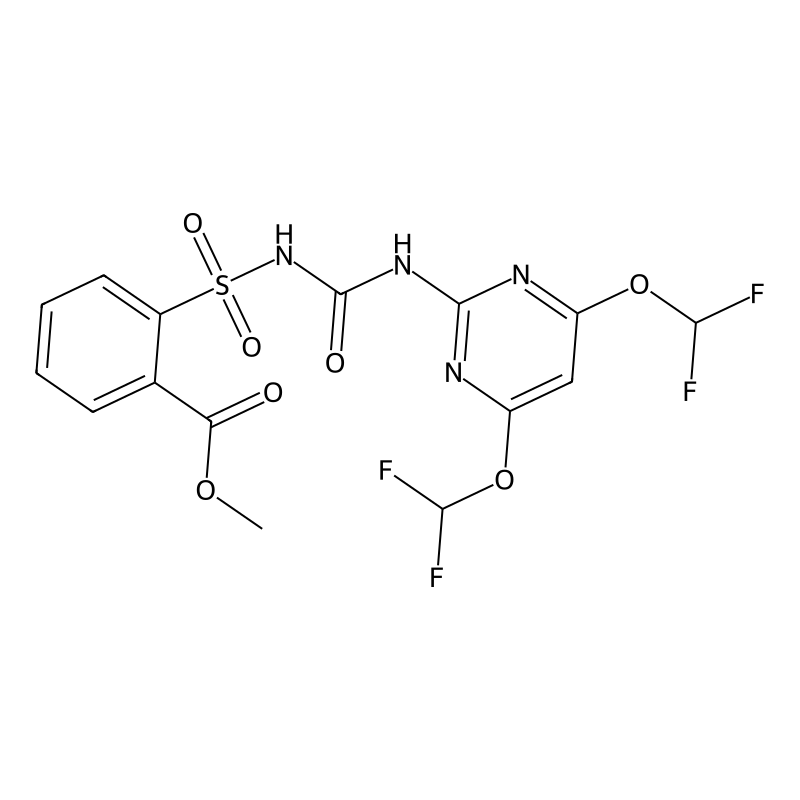

Primisulfuron-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C)

Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l)

Synonyms

Canonical SMILES

Weed Control in Turfgrass

Specific Scientific Field: Agronomy, specifically turfgrass management.

Summary of the Application: Primisulfuron-methyl is used for selective control of annual bluegrass in Kentucky bluegrass turf Annual bluegrass is a problematic weed in Kentucky bluegrass turf, and primisulfuron-methyl provides an effective solution for its control

Methods of Application or Experimental Procedures: The research involved post-emergence (POST) applications of primisulfuron-methyl. The annual bluegrass shoot weight reductions from the untreated were measured after 4 weeks from primisulfuron-methyl at 40 and 80 g ha −1.

Results or Outcomes: The results showed that annual bluegrass averaged 33 and 52% shoot weight reductions from the untreated after 4 weeks from primisulfuron-methyl at 40 and 80 g ha −1, respectively.

Analytical Reference Standard

Specific Scientific Field: Environmental Chemistry

Summary of the Application: Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in environmental samples

Methods of Application or Experimental Procedures: The compound is used in the analysis of surface and groundwater samples. .

Results or Outcomes: The use of Primisulfuron-methyl as a reference standard allows for accurate and precise quantification of the analyte in environmental samples

Control of Annual Bluegrass in Cool-Season Grasses

Specific Scientific Field: Agronomy, specifically cool-season grass management.

Summary of the Application: Primisulfuron-methyl is used for the control of annual bluegrass in cool-season grasses.

Methods of Application or Experimental Procedures: The research involved applications of primisulfuron-methyl at 44 g ai ha-1.

Results or Outcomes: The results showed that applications of primisulfuron-methyl at 44 g ai ha-1 effectively controlled annual bluegrass with less injury to cool-season grasses than bispyribac-sodium.

Primisulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea class. Its chemical formula is and it is primarily used for controlling grassy and broadleaf weeds in various crop and non-crop applications. The compound acts by inhibiting acetolactate synthase, an enzyme crucial for amino acid synthesis in plants, thereby disrupting their growth and development .

As mentioned earlier, primisulfuron-methyl inhibits acetolactate synthase (ALS) in susceptible plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development []. By binding to the ALS enzyme, primisulfuron-methyl disrupts this vital process, leading to stunted growth and ultimately death of targeted weeds [].

The synthesis of primisulfuron-methyl involves several key reactions. It can be produced by reacting 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine. This reaction typically occurs under specific conditions involving solvents and catalysts to enhance yield and purity .

Primisulfuron-methyl is also subject to hydrolysis and photolysis. Hydrolysis rates are influenced by pH, with the compound being more persistent in neutral or weakly basic solutions compared to acidic environments. Photolysis can lead to the formation of degradation products such as methylbenzoate and difluoromethoxy pyrimidinylurea, which are further mineralized by certain fungi .

Primisulfuron-methyl exhibits selective herbicidal activity, effectively targeting specific weed species while minimizing harm to crops. It is particularly effective against annual grasses and some broadleaf weeds. The mode of action involves the inhibition of acetolactate synthase, leading to a halt in the synthesis of essential amino acids like valine and leucine, ultimately causing plant death .

The synthesis methods for primisulfuron-methyl include:

- Reagent Reaction: Utilizing fluorosulfuryl ethanoyl difluoride as a fluorinating agent alongside nitrogen-containing heterocyclic compounds.

- Temperature Control: The reaction typically occurs at temperatures ranging from 20°C to 80°C for a duration of 2 to 4 hours.

- Purification Steps: After the initial reaction, the product undergoes filtration, solvent evaporation, and washing with acid or alkali solutions to obtain a pure form of primisulfuron-methyl .

Primisulfuron-methyl is widely utilized in agriculture for:

- Weed Control: Effective against a variety of grassy and broadleaf weeds.

- Crop Protection: Commonly used in crops like corn and soybeans.

- Non-Crop Areas: Applied in non-crop settings such as roadsides and industrial sites .

It is available in various formulations including wettable powders and water-dispersible granules.

Several compounds share structural or functional similarities with primisulfuron-methyl. Here are some notable examples:

| Compound Name | Chemical Class | Unique Features |

|---|---|---|

| Metsulfuron-methyl | Sulfonylurea | Similar mode of action but broader weed spectrum |

| Chlorsulfuron | Sulfonylurea | More effective on certain perennial weeds |

| Prosulfuron | Sulfonylurea | Used primarily in rice cultivation |

Uniqueness of Primisulfuron-Methyl:

- Primisulfuron-methyl is particularly noted for its selectivity towards specific weed types while maintaining low toxicity levels in non-target species.

- Its unique degradation pathways through microbial action also distinguish it from other sulfonylureas, which may not degrade as readily under similar conditions .

Color/Form

Fine white powde

XLogP3

Density

LogP

Melting Point

194.8-197.4 °C (decomposition)

UNII

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

Prepn: W. Meyer et al, EP 84020; W. Meyer et al, US 4478635 (1983, 1984 both to Ciba-Geigy).